5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine involves complex reactions including ring closure and nucleophilic attack processes. For instance, Halim and Ibrahim (2022) described the synthesis of a compound through ring opening followed by ring closure reactions, involving detailed spectral analysis and chemical calculations to confirm the chemical structure (Halim & Ibrahim, 2022). Additionally, Guan Jin (2010) synthesized 2-mercapto-5-methoxyimidazo[4,5-b]pyridine, highlighting a method involving substitution, nitration, ammoniation, oxidation, reduction, and cyclization steps, with a total yield of 40.2% (Guan Jin, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine is confirmed using various spectral data, including 1H NMR, 13C NMR, and IR spectroscopy, alongside theoretical calculations at the DFT level. For instance, Halim and Ibrahim (2021) provided a comprehensive analysis including FT-IR spectroscopy, 1H and 13C NMR chemical shifts, and vibrational spectral analysis to establish the structure of a novel compound within this chemical class (Halim & Ibrahim, 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by their structural features, such as the presence of electron-donating methoxy groups and the thiazolo[5,4-b]pyridin-2-amine core. The local reactivity descriptors indicate high reactivity for nucleophilic attacks at specific carbon positions. The total energy and thermodynamic parameters suggest high stability for these structures (Halim & Ibrahim, 2022).
Scientific Research Applications
Novel Synthesis and Pharmaceutical Impurities
The synthesis of 5-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine, a component of omeprazole, has been studied for its role in the development of proton pump inhibitors (PPIs). This research focuses on novel methods of omeprazole synthesis and identifies pharmaceutical impurities arising during the production process. It highlights the challenges of incomplete oxidation and overoxidation, leading to the formation of sulfone N-oxide, and discusses the synthesis process involving 5-methoxy thiobenzimidazole. This insight is crucial for the pharmaceutical industry to improve the quality of PPIs and understand the formation of impurities in anti-ulcer drugs (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Biological and Medicinal Applications of Heterocyclic Compounds
A comprehensive review of biologically significant pyrimidine appended optical sensors and their derivatives, including thiazolopyridines, outlines the importance of these compounds in organic chemistry. These derivatives are utilized as exquisite sensing materials due to their ability to form coordination as well as hydrogen bonds, making them suitable for various biological and medicinal applications. This research opens up avenues for using thiazolopyridines and related compounds in the development of new optical sensors and exploring their biological applications (Jindal & Kaur, 2021).
Chemical and Biological Properties
Studies on the chemistry and properties of thiazolopyridines and their complexes reveal their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. This research emphasizes the versatility of thiazolopyridines in forming complex compounds with significant biological effects, such as analgesic, anti-inflammatory, antimicrobial, antioxidant, and antifungal activities. It suggests areas for future investigation, particularly in exploring unknown analogues and their potential in treating various disorders (Boča, Jameson, & Linert, 2011).
Synthesis and Drug Development
Research on the diversity of heterocyclic N-oxide molecules, including those synthesized from thiazolopyridines, highlights their potential in organic synthesis, catalysis, and drug applications. These compounds have shown significant activity in areas such as metal complexes formation, asymmetric catalysis, and possessing anticancer, antibacterial, and anti-inflammatory properties. This review aims to provide insights into the synthesis and medical application potential of heterocyclic N-oxide derivatives, encouraging further exploration in advanced chemistry and drug development (Li et al., 2019).
properties
IUPAC Name |
5-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-11-5-3-2-4-6(10-5)12-7(8)9-4/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPVJZMTIYQTGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384272 | |
Record name | 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine | |
CAS RN |
13797-77-8 | |
Record name | 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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